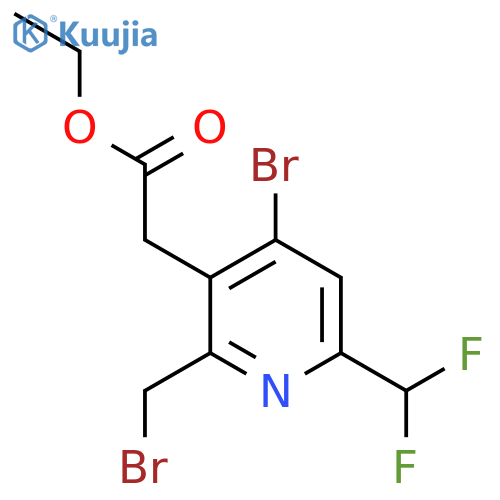Cas no 1805951-62-5 (Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate)

1805951-62-5 structure
商品名:Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate
CAS番号:1805951-62-5
MF:C11H11Br2F2NO2
メガワット:387.015348672867
CID:4809304
Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate
-
- インチ: 1S/C11H11Br2F2NO2/c1-2-18-10(17)3-6-7(13)4-8(11(14)15)16-9(6)5-12/h4,11H,2-3,5H2,1H3
- InChIKey: MJKGPFDCQBKVOS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(F)F)N=C(CBr)C=1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 282
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 39.2
Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029057041-1g |
Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate |
1805951-62-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate 関連文献
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
1805951-62-5 (Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate) 関連製品
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
